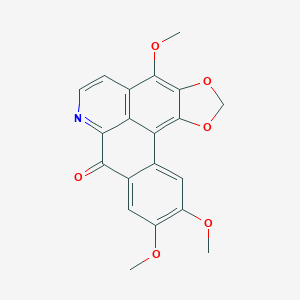

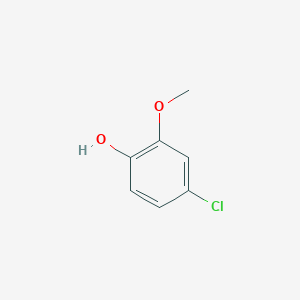

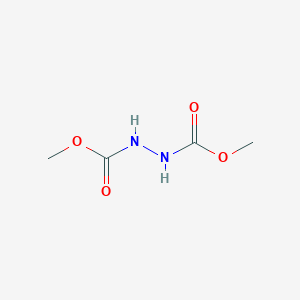

![molecular formula C14H21N3O5 B107084 tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate CAS No. 914377-34-7](/img/structure/B107084.png)

tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate is a derivative of carbamate, which is a functional group of organic compounds. Carbamates are esters of carbamic acid and have applications in various fields, including medicinal chemistry and pesticide development. The tert-butyl and tert-butoxy groups suggest that this compound is protected, which is a common strategy in organic synthesis to improve the stability of sensitive functional groups during chemical reactions.

Synthesis Analysis

The synthesis of tert-butyl carbamates often involves the protection of amino groups to enhance their stability. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Similarly, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in biologically active compounds, involves acylation, nucleophilic substitution, and reduction steps .

Molecular Structure Analysis

The molecular structure of carbamate derivatives can be complex, with variations in substituents affecting their overall conformation and reactivity. For example, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates show that despite variations in substituents, they exhibit similar intermolecular hydrogen-bond connectivity in two-dimensional layers .

Chemical Reactions Analysis

Carbamates can undergo various chemical reactions, including oxidation and elimination. tert-Butylperoxyiodane, for example, can oxidize methylene groups α to the nitrogen atom of amides or carbamates, yielding imides or tert-butylperoxyamide acetals . The gas-phase elimination kinetics of tert-butyl esters of carbamic acids involve the production of isobutene and corresponding carbamic acid in the rate-determining step .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure and the nature of their substituents. The presence of tert-butyl groups typically increases the steric bulk, which can affect the solubility and reactivity of the compound. The protective groups, such as Boc (tert-butoxycarbonyl), are commonly used to improve the stability of the compound during synthesis and can be removed under specific conditions to yield the desired product .

Aplicaciones Científicas De Investigación

Biodegradation and Environmental Fate

Research on the biodegradation and environmental fate of gasoline ether oxygenates like ETBE and MTBE in soil and groundwater provides insights into microbial degradation pathways, the role of monooxygenase enzymes in the initial hydroxylation steps, and the challenges posed by the ether structure to microbial metabolism. This knowledge could be relevant for studying the environmental impact and degradation mechanisms of similar tert-butyl-based compounds, including carbamates (Thornton et al., 2020).

Synthetic Phenolic Antioxidants

The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, which often contain tert-butyl groups, have been extensively studied. These investigations highlight the widespread presence of such compounds in various matrices and their potential health risks. This research could inform studies on the synthesis, application, and safety assessment of tert-butyl-based carbamates as antioxidants or in other capacities (Liu & Mabury, 2020).

Non-Phosgene Synthesis of Carbamates

Advances in the non-phosgene synthesis of N-substituted carbamates using various carbonyl reagents offer environmentally friendly alternatives for producing carbamates. This research could provide methodologies for synthesizing tert-butyl-based carbamates in a safer, more sustainable manner (Jianpen, 2014).

Catalytic and Enzymatic Approaches

Studies on the catalytic non-enzymatic kinetic resolution of racemates, including those involving tert-butyl groups, offer valuable insights into asymmetric synthesis techniques that could be applied to the synthesis and purification of chiral tert-butyl-based carbamates. This research highlights the importance of chiral catalysts in achieving high enantioselectivity and yield, which is crucial for pharmaceutical applications (Pellissier, 2011).

Propiedades

IUPAC Name |

tert-butyl N-(5-hydroxypyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5/c1-13(2,3)21-11(19)17(12(20)22-14(4,5)6)10-15-7-9(18)8-16-10/h7-8,18H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQJVDMERVUSFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=C(C=N1)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]isothiazole-3-carboxamide](/img/structure/B107003.png)

![[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B107023.png)